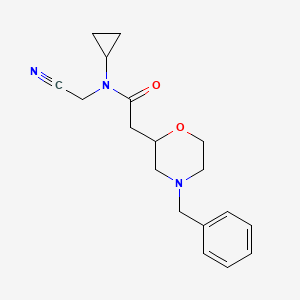

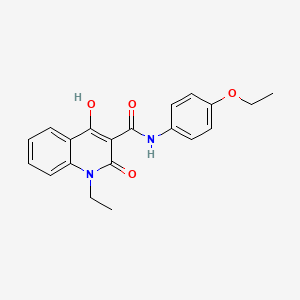

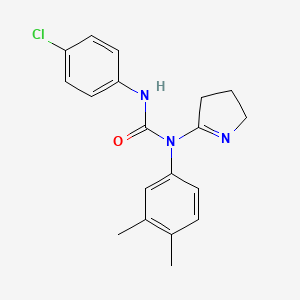

N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various isoxazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Isoxazole derivatives are known for their biological activities and are often explored for their potential in pharmaceutical applications .

Synthesis Analysis

The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in

Scientific Research Applications

Synthesis and Chemical Structure

Research on compounds related to "N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide" often involves their synthesis and structural characterization. For example, Martins et al. (2002) describe the synthesis of 3-methylisoxazole-5-carboxamides, showcasing methodologies that could be applicable to similar compounds (Martins et al., 2002). Additionally, studies like that of Smith et al. (1991) focus on structural analyses, providing valuable information on the molecular configuration and properties of isoxazole-based compounds (Smith et al., 1991).

Applications in Medicinal Chemistry

Compounds similar to "N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide" are explored for their potential applications in medicinal chemistry. For instance, the work by Pasunooti et al. (2015) demonstrates the use of isoxazole derivatives in directing C-H bond activation, a technique that can be applied in the synthesis of non-natural amino acids, highlighting their potential in drug development (Pasunooti et al., 2015).

Biochemical and Pharmacological Research

Research also extends into the biochemical and pharmacological aspects of isoxazole derivatives. Studies like that of Knecht and Löffler (1998) investigate the inhibitory effects of isoxazol derivatives on enzymes, suggesting their potential in therapeutic applications, particularly in the context of immunosuppression (Knecht & Löffler, 1998).

Advanced Materials and Catalysis

The chemical versatility of isoxazole compounds is also explored in materials science and catalysis. For example, Bumagin et al. (2019) report on the use of isoxazole derivatives in developing bimetallic catalysts for organic synthesis, indicating the role these compounds can play in facilitating environmentally friendly chemical reactions (Bumagin et al., 2019).

properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-6-14(17-20-10)15(18)16-8-13-7-11-4-2-3-5-12(11)9-19-13/h2-6,13H,7-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZDRABQSQQDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

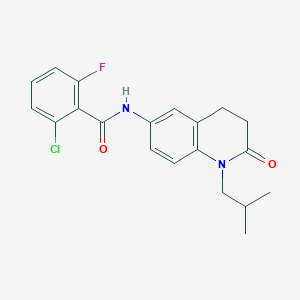

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)

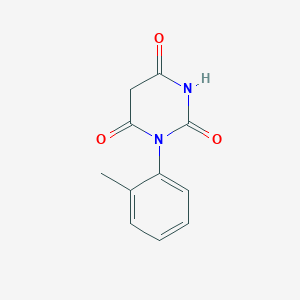

![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)

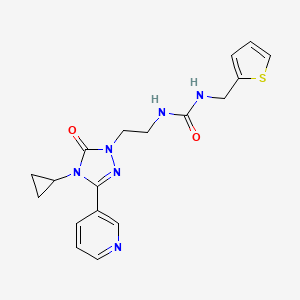

![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2538964.png)

![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)